molecular formula C8H16ClNO3 B1435889 Ethyl 2-methylmorpholine-2-carboxylate hydrochloride CAS No. 2060062-09-9

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Cat. No. B1435889
M. Wt: 209.67 g/mol
InChI Key: QTTFVLKOFXNWST-UHFFFAOYSA-N
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Description

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a chemical compound with the CAS number 2060062-09-9 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The molecular weight of Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is 209.67 . The InChI code is 1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride is a powder with a melting point of 140-141°C . It is stored at room temperature .

Scientific Research Applications

Synthesis of Highly Functionalized Tetrahydropyridines

Ethyl 2-methyl-2,3-butadienoate, a compound related in structure and reactivity to ethyl 2-methylmorpholine-2-carboxylate hydrochloride, has been utilized in the synthesis of highly functionalized tetrahydropyridines through [4 + 2] annulation with N-tosylimines. This process, catalyzed by organic phosphine, showcases the potential of such compounds in creating complex molecules with high regioselectivity and diastereoselectivity, highlighting their importance in synthetic organic chemistry (Zhu, Lan, & Kwon, 2003).

Study of Molecular Complexes and Crystal Structures

Compounds like N-methylmorpholine betaine hydrochloride have been synthesized and analyzed for their molecular complexes and crystal structures, particularly in their interactions with various mineral acids. The detailed study of these complexes through FTIR and NMR spectroscopy offers insights into the molecular interactions, such as hydrogen bonding and proton transfer mechanisms. These findings are crucial for the development of new materials and understanding of molecular interactions in various chemical environments (Dega-Szafran et al., 2002).

Development of New Synthetic Methodologies

Research has shown the catalyzed synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates, presenting a new methodology for the construction of bioactive compounds. This demonstrates the role of morpholine derivatives in facilitating innovative synthetic routes for pharmaceuticals, underlining the importance of such compounds in drug discovery and development (Trstenjak, Ilaš, & Kikelj, 2013).

Material Science and Corrosion Inhibition

The study of triazepines carboxylate substituted compounds, including ethyl derivatives, as acid corrosion inhibitors for mild steel offers a glimpse into the application of these chemicals in material science. Their effectiveness in protecting metal surfaces from corrosion in acidic environments underscores the potential of ethyl 2-methylmorpholine-2-carboxylate hydrochloride in similar applications, contributing to the development of new corrosion inhibitors (Alaoui et al., 2018).

Safety And Hazards

This compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

ethyl 2-methylmorpholine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-3-11-7(10)8(2)6-9-4-5-12-8;/h9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTTFVLKOFXNWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNCCO1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methylmorpholine-2-carboxylate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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